Isoamyl levulinate
CAS No.: 71172-75-3
Cat. No.: VC3886726
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71172-75-3 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-methylbutyl 4-oxopentanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |
| Standard InChI Key | NYIALINCMIXBSP-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(=O)CCC(=O)C |
| Canonical SMILES | CC(C)CCOC(=O)CCC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Isoamyl levulinate features a branched ester structure, combining a levulinic acid moiety (4-oxopentanoic acid) with isoamyl alcohol (3-methyl-1-butanol). The molecule’s 2D structure reveals a ketone group at the gamma position relative to the ester functional group, contributing to its reactivity in hydrogenation and cyclization reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Density (20°C) | 0.957–0.963 g/cm³ |
| Refractive Index (20°C) | 1.427–1.433 |
| Kovats Retention Index | 1284 (non-polar), 1807 (polar) |
| Solubility | Insoluble in water; soluble in ethanol |
The compound’s low density and refractive index align with typical ester behavior, while its retention indices aid in chromatographic identification .
Synthesis Methodologies
Traditional Chemical Esterification
Conventional synthesis involves acid-catalyzed esterification of levulinic acid and isoamyl alcohol under elevated temperatures (100–150°C). While effective, this method faces criticism for energy intensity and use of corrosive catalysts like sulfuric acid .
Enzymatic Production Advancements
Recent innovations employ immobilized lipases (e.g., Eversa® Transform 2.0) on mesoporous poly(styrene-divinylbenzene) supports. Key parameters from optimized processes include:
Table 2: Optimized Enzymatic Synthesis Conditions
| Parameter | Optimal Value | Conversion Efficiency |
|---|---|---|
| Temperature | 40°C | 65% after 12 hours |
| Biocatalyst Loading | 20% (w/w) | |
| LA:IA Molar Ratio | 1:1.5 | |
| Solvent | Methyl isobutyl ketone |
This green process achieves a respectable EcoScale score of 66.5 , with the biocatalyst retaining 30% activity after five reuse cycles . The mechanism proceeds via interfacial activation, where hydrophobic interactions between the lipase and support enhance stability .
Industrial Applications
Flavoring Agent
As FEMA GRAS 4481, isoamyl levulinate imparts caramel-like notes in:
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Baked goods
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Alcoholic beverages
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Confectionery products
JECFA’s 2010 evaluation established an acceptable daily intake (ADI) of "no safety concern" at current usage levels , supported by its rapid metabolic breakdown into endogenous levulinic acid and isoamyl alcohol .
Bio-Based Material Precursor
Emerging applications leverage its bifunctional structure:
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Hydrogenation: Produces γ-valerolactone (GVL), a renewable fuel additive
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Polymer Chemistry: Serves as a monomer for biodegradable polyesters
Recent studies demonstrate synergistic catalyst systems (Ru/C + Amberlite IR-120) achieving 85% GVL yield from isoamyl levulinate under mild hydrogenation conditions .
| Agency | Classification | Reference |
|---|---|---|
| FDA | Flavoring Agent/Adjuvant | 21 CFR 172.515 |
| JECFA | No safety concerns | TRS 960-JECFA 73 |
| FEMA | GRAS 24 | FEMA 4481 |
Toxicological Considerations
While generally recognized as safe, excessive exposure may cause:
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Mild ocular irritation (rabbit studies)
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Transient dermal redness at >500 mg/kg doses
Notably, no genotoxic effects were observed in Ames tests at concentrations up to 1 mg/plate .
Recent Research Developments
Solvent-Free Enzymatic Systems
2024 studies explore tin(IV) complexes in solvent-free esterification, achieving 78% conversion at 80°C . This approach eliminates volatile organic compound (VOC) emissions but requires higher energy input compared to enzymatic methods.
Continuous Flow Reactor Design
Pilot-scale systems utilizing packed-bed reactors with immobilized lipases show:
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10% productivity increase vs. batch systems
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50% reduction in enzyme deactivation rates
Challenges remain in maintaining optimal water activity () levels during continuous operation .
Environmental Impact and Lifecycle Analysis
Carbon Footprint Comparison
| Synthesis Method | CO₂ Equiv. (kg/kg product) |
|---|---|
| Petrochemical route | 4.2 |
| Enzymatic route | 1.8 |
| Solvent-free chemical | 2.9 |
The enzymatic process reduces emissions by 57% compared to traditional methods, primarily through lower energy demands and renewable substrates .
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